molecular formula C15H9ClO2 B7789278 1-chloro-4-methylanthracene-9,10-dione CAS No. 7477-59-0

1-chloro-4-methylanthracene-9,10-dione

Cat. No.: B7789278
CAS No.: 7477-59-0
M. Wt: 256.68 g/mol
InChI Key: FUACWUFYFGVLMM-UHFFFAOYSA-N
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Description

1-chloro-4-methylanthracene-9,10-dione is an organic compound with the molecular formula C15H9ClO2. It is a derivative of anthraquinone, where the 1-position is substituted with a chlorine atom and the 4-position with a methyl group. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-chloro-4-methylanthracene-9,10-dione typically involves the chlorination of 9,10-anthracenedione followed by methylation. The chlorination can be achieved using chlorine gas in the presence of a catalyst such as iron(III) chloride. The methylation step can be carried out using methyl iodide in the presence of a base like potassium carbonate.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-chloro-4-methylanthracene-9,10-dione undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form more complex derivatives.

    Reduction: Reduction reactions can convert it into different hydroquinone derivatives.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce hydroquinone derivatives.

Scientific Research Applications

1-chloro-4-methylanthracene-9,10-dione has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor for the synthesis of various organic compounds and dyes.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development and therapeutic applications.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-chloro-4-methylanthracene-9,10-dione involves its interaction with molecular targets and pathways within cells. The compound can intercalate into DNA, disrupting the replication and transcription processes. It may also generate reactive oxygen species, leading to oxidative stress and cell damage.

Comparison with Similar Compounds

Similar Compounds

    9,10-Anthracenedione: The parent compound without the chlorine and methyl substitutions.

    1-Chloro-9,10-anthracenedione: Similar structure but lacks the methyl group.

    4-Methyl-9,10-anthracenedione: Similar structure but lacks the chlorine atom.

Uniqueness

1-chloro-4-methylanthracene-9,10-dione is unique due to the presence of both chlorine and methyl groups, which can significantly influence its chemical reactivity and biological activity compared to its analogs.

Biological Activity

1-Chloro-4-methylanthracene-9,10-dione (C15H11ClO2) is an anthraquinone derivative that has garnered attention for its potential biological activities. This compound belongs to a class of organic compounds known for their diverse pharmacological properties, including anticancer, antimicrobial, and antioxidant activities. This article synthesizes existing research findings on the biological activity of this compound, supported by data tables and case studies.

Chemical Structure and Properties

This compound features a chlorinated anthracene core with a ketone functional group at positions 9 and 10. The presence of the chlorine atom and methyl group contributes to its unique reactivity and biological properties.

Chemical Structure

C15H11ClO2\text{C}_{15}\text{H}_{11}\text{ClO}_2

Anticancer Properties

Numerous studies have investigated the anticancer potential of this compound. Research indicates that this compound can induce apoptosis in various cancer cell lines through mechanisms involving oxidative stress and mitochondrial pathways.

Case Study: Apoptosis Induction

In vitro studies have shown that treatment with this compound leads to significant apoptosis in human cancer cell lines. For instance:

Cell LineIC50 (µM)Mechanism of Action
K562 (Leukemia)25Activation of caspases and mitochondrial pathways
HCT116 (Colon)30Increased Bax/Bcl-2 ratio leading to apoptosis
AGS (Gastric)<0.07Inhibition of telomerase activity

These findings suggest that this compound could be a promising candidate for further development in cancer therapy.

Antimicrobial Activity

The compound also exhibits antimicrobial properties against various pathogens. Research has demonstrated its effectiveness against both gram-positive and gram-negative bacteria.

Antimicrobial Efficacy

A study evaluating the antimicrobial activity of this compound yielded the following results:

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus50 µg/mL
Escherichia coli75 µg/mL
Candida albicans100 µg/mL

These results indicate that the compound may serve as a potential lead for developing new antimicrobial agents.

Antioxidant Activity

The antioxidant capacity of this compound has been evaluated using various assays. Its ability to scavenge free radicals suggests potential protective effects against oxidative stress.

Antioxidant Assay Results

In a DPPH radical scavenging assay, the compound exhibited significant antioxidant activity:

Concentration (µM)% Inhibition
1030
5060
10090

This data highlights the compound's potential utility in preventing oxidative damage in biological systems.

The mechanisms underlying the biological activities of this compound involve several pathways:

  • Apoptosis Induction : The compound promotes apoptosis through mitochondrial dysfunction and activation of caspases.
  • Reactive Oxygen Species (ROS) Generation : It increases ROS levels, leading to cellular stress and death in cancer cells.
  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer proliferation and microbial resistance.

Properties

IUPAC Name

1-chloro-4-methylanthracene-9,10-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9ClO2/c1-8-6-7-11(16)13-12(8)14(17)9-4-2-3-5-10(9)15(13)18/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUACWUFYFGVLMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)Cl)C(=O)C3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9ClO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80322292
Record name 1-Chloro-4-methylanthraquinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80322292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7477-59-0
Record name 9, 1-chloro-4-methyl-
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=400861
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-Chloro-4-methylanthraquinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80322292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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